molecular formula C7H8F2N2 B15264506 N-(2,2-difluoroethyl)pyridin-4-amine

N-(2,2-difluoroethyl)pyridin-4-amine

Cat. No.: B15264506
M. Wt: 158.15 g/mol
InChI Key: KIDYNVZBZOEYET-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)pyridin-4-amine is a fluorinated amine derivative featuring a pyridine ring substituted at the 4-position with a 2,2-difluoroethylamine group. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol. This dual functionality makes it a candidate for applications in medicinal chemistry, agrochemicals, and materials science, particularly where fluorine substitution enhances metabolic stability or bioavailability .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

N-(2,2-difluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-11-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,10,11)

InChI Key

KIDYNVZBZOEYET-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with a difluoroethylating agent. One common method is the nucleophilic substitution reaction where pyridin-4-amine reacts with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(2,2-difluoroethyl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,2-difluoroethyl)pyridin-4-amine with structurally related amines, focusing on electronic effects, steric properties, and functional group interactions.

N-Methyl-N-(2,2,2-Trifluoroethyl)piperidin-4-amine

  • Structure : Piperidine ring substituted with methyl and trifluoroethyl groups.
  • Molecular Formula : C₈H₁₅F₃N₂
  • The piperidine ring (saturated) contrasts with the aromatic pyridine, affecting hydrogen-bonding and π-π interactions.
  • Applications : Used in medicinal chemistry for its enhanced lipophilicity and metabolic stability .

1-(2,2-Difluoroethyl)-N-(4-Methoxybenzyl)-1H-pyrazol-4-amine

  • Structure : Pyrazole ring with difluoroethyl and 4-methoxybenzyl substituents.
  • Molecular Formula : C₁₃H₁₅F₂N₃O
  • Key Differences: The pyrazole ring (five-membered heterocycle) offers distinct electronic properties compared to pyridine.
  • Applications : Explored in agrochemicals for its stability and pesticidal activity .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structure: Pyrimidine core with fluorophenyl, methoxyphenylaminomethyl, and phenyl substituents.
  • Molecular Formula : C₂₆H₂₄FN₅O
  • Key Differences :
    • The pyrimidine ring allows for multiple substitution points, enabling diverse biological interactions (e.g., antimicrobial activity via hydrogen-bonding networks) .
    • Fluorine and methoxy groups enhance solubility and target binding compared to the simpler pyridine-difluoroethyl system.

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
This compound Pyridine 4-difluoroethylamine 158.15 g/mol Hydrogen-bond donor/acceptor; drug design
N-Methyl-N-(2,2,2-Trifluoroethyl)piperidin-4-amine Piperidine Methyl, trifluoroethyl 204.21 g/mol Enhanced lipophilicity; CNS-targeting agents
1-(2,2-Difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine Pyrazole Difluoroethyl, 4-methoxybenzyl 267.28 g/mol Agrochemical stability; pesticidal activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Fluorophenyl, methoxyphenylaminomethyl 441.50 g/mol Antimicrobial via C–H⋯O/π-π interactions

Key Research Findings

  • Electronic Effects : Fluorine substitution (difluoroethyl vs. trifluoroethyl) modulates electron density, influencing reactivity and metabolic stability. For example, trifluoroethyl derivatives exhibit stronger electron-withdrawing effects, while difluoroethyl groups balance lipophilicity and polarity .
  • Hydrogen-Bonding Networks : Pyridine and pyrimidine derivatives leverage aromatic rings for π-π stacking and N–H⋯N hydrogen bonds, critical for biological activity (e.g., antimicrobial agents in pyrimidines) .
  • Synthetic Accessibility : this compound derivatives are synthesized via reductive amination or palladium-catalyzed hydrogenation, similar to methods described for tetrahydro-2H-pyran-4-amine analogs .

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